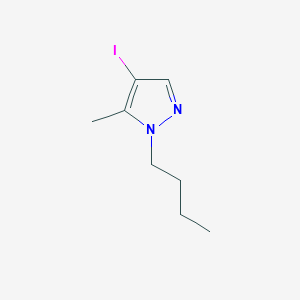

1-Butyl-4-iodo-5-methyl-1H-pyrazole

Description

1-Butyl-4-iodo-5-methyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a butyl group at the first position, an iodine atom at the fourth position, and a methyl group at the fifth position.

Properties

IUPAC Name |

1-butyl-4-iodo-5-methylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13IN2/c1-3-4-5-11-7(2)8(9)6-10-11/h6H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQTFKFQPGRPMPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=C(C=N1)I)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butyl-4-iodo-5-methyl-1H-pyrazole can be achieved through several methods. One common approach involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. For instance, the reaction of 1-butyl-3-oxo-2-iodopropane with methylhydrazine in the presence of a base such as sodium ethoxide can yield the desired pyrazole derivative .

Industrial Production Methods

Industrial production of pyrazole derivatives often involves multi-step processes that include the preparation of key intermediates followed by cyclization reactions. The use of transition-metal catalysts, such as palladium or copper, can enhance the efficiency and selectivity of these reactions. Additionally, one-pot multicomponent processes have been developed to streamline the synthesis of pyrazole derivatives, making them more suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1-Butyl-4-iodo-5-methyl-1H-pyrazole can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom at the fourth position can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Coupling Reactions: The presence of the iodine atom makes it a suitable candidate for cross-coupling reactions, such as Suzuki or Sonogashira couplings.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Coupling Reactions: Palladium or copper catalysts, along with appropriate ligands and bases, are typically used in cross-coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 1-butyl-4-azido-5-methyl-1H-pyrazole, while a Suzuki coupling reaction with phenylboronic acid can produce 1-butyl-4-phenyl-5-methyl-1H-pyrazole .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Butyl-4-iodo-5-methyl-1H-pyrazole depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The presence of the iodine atom can also influence the compound’s reactivity and binding affinity to molecular targets .

Comparison with Similar Compounds

Similar Compounds

1-Butyl-3-iodo-5-methyl-1H-pyrazole: Similar structure but with the iodine atom at the third position.

1-Butyl-4-chloro-5-methyl-1H-pyrazole: Chlorine atom instead of iodine at the fourth position.

1-Butyl-4-iodo-3-methyl-1H-pyrazole: Methyl group at the third position instead of the fifth.

Uniqueness

1-Butyl-4-iodo-5-methyl-1H-pyrazole is unique due to the specific positioning of its substituents, which can significantly influence its chemical reactivity and biological activity. The presence of the iodine atom at the fourth position makes it particularly suitable for cross-coupling reactions, providing a versatile platform for the synthesis of diverse derivatives .

Biological Activity

1-Butyl-4-iodo-5-methyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family, characterized by its unique substituents that influence its chemical reactivity and biological activity. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of oncology and infectious diseases.

Chemical Structure and Properties

The structure of this compound features a butyl group at the first position, an iodine atom at the fourth position, and a methyl group at the fifth position. This specific arrangement contributes to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₈I₁N₂ |

| Molecular Weight | 232.05 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The iodine atom enhances its electrophilic character, allowing it to participate in nucleophilic substitution reactions. This property is crucial for its potential as an anticancer agent, where it may inhibit specific enzymes involved in cell proliferation.

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. Studies have shown that compounds with similar structures can inhibit tumor growth by targeting proteins such as Bcl-2 and Bcl-xL, which are involved in apoptosis regulation. For instance, a related compound demonstrated IC50 values in the nanomolar range against small-cell lung cancer cell lines, indicating potent activity .

Antimicrobial Properties

In addition to anticancer effects, this compound has shown promise as an antimicrobial agent. Pyrazole derivatives are known for their activity against various bacterial and fungal strains, making them candidates for further development in treating infectious diseases .

Case Studies

- Anticancer Efficacy : A study involving a series of pyrazole derivatives demonstrated that modifications at the 4-position significantly enhanced their inhibitory effects on cancer cell lines. The presence of iodine was noted to increase binding affinity to target proteins, thereby improving efficacy .

- Antimicrobial Screening : In vitro studies have screened various pyrazole compounds against common pathogens. Results indicated that certain derivatives exhibited effective inhibition zones, suggesting potential for clinical applications in treating infections .

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with other pyrazole derivatives:

| Compound | Position of Iodine/Other Substituent | Biological Activity |

|---|---|---|

| 1-Butyl-3-iodo-5-methyl-1H-pyrazole | Third position | Moderate anticancer activity |

| 1-Butyl-4-chloro-5-methyl-1H-pyrazole | Chlorine instead of iodine | Lower antimicrobial potency |

| 1-butyl-4-bromo-5-methyl-pyrazole | Bromine instead of iodine | Similar activity profile |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.